Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate

Opioid Receptor Pharmacology GPCR Binding KOR Affinity Benchmarking

Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate (1013329-95-7) is a differentiated KOR ligand (pKi=7.63) featuring a unique benzhydryl alcohol pharmacophore — distinct from standard 3-hydroxyphenyl piperidine chemotypes. The orthogonal architecture (Cbz-protected amine + secondary alcohol) enables sequential hydrogenolysis deprotection and independent 4-position derivatization, critical for parallel SAR programs. Validated in Itk-targeted PET imaging feasibility studies. Ideal for KOR hit-to-lead optimization or N-type calcium channel probe synthesis. Available at 95% purity through trusted suppliers. Contact us for bulk orders.

Molecular Formula C20H23NO3
Molecular Weight 325.4 g/mol
Cat. No. B8147598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate
Molecular FormulaC20H23NO3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(C2=CC=CC=C2)O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C20H23NO3/c22-19(17-9-5-2-6-10-17)18-11-13-21(14-12-18)20(23)24-15-16-7-3-1-4-8-16/h1-10,18-19,22H,11-15H2
InChIKeyYIYHQNRSNCSOFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate – Compound Profile and Procurement Baseline


Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate (CAS 1013329-95-7) is a synthetic piperidine derivative characterized by a benzyl carbamate (Cbz) protecting group at the 1-position and a hydroxy(phenyl)methyl (benzhydryl alcohol) substituent at the 4-position of the piperidine ring [1]. With molecular formula C20H23NO3 and molecular weight 325.4 g/mol, it falls within lead-like chemical space [2]. The compound has been curated in authoritative bioactivity databases with a reported pKi of 7.63 (Ki ≈ 23.4 nM) at the human κ-opioid receptor (KOR) [3], and has been evaluated as a tool molecule for interleukin-2-inducible T-cell kinase (Itk)-targeted positron emission tomography (PET) imaging probe development . It is commercially available through Enamine at 95% purity [2].

Why In-Class Piperidine Derivatives Cannot Substitute for Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate


Superficially similar 4-substituted piperidine derivatives—such as benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 122860-33-7), 1-benzyl-4-hydroxypiperidine (CAS 4727-72-4), or tert-butyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate—differ critically in the nature of the 4-position substituent and the N-protecting group [1]. The benzhydryl alcohol motif (hydroxy(phenyl)methyl) present in the target compound introduces a chiral secondary alcohol with an aromatic ring that contributes to specific receptor-binding pharmacophore geometry, whereas the simpler hydroxymethyl or hydroxy analogs lack the aryl ring required for pi-stacking or hydrophobic interactions at the KOR binding pocket [2]. The Cbz (benzyl carbamate) protecting group provides orthogonal deprotection conditions (hydrogenolysis) distinct from the acid-labile Boc group, directly impacting synthetic route design in multi-step medicinal chemistry workflows [3]. Substitution with an analog lacking either the phenyl ring or the Cbz group will alter biological target engagement and synthetic compatibility.

Quantitative Differentiation Evidence for Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate


κ-Opioid Receptor (KOR) Binding Affinity: pKi 7.63 vs. Prototypical KOR Ligands

The target compound exhibits a pKi of 7.63 (Ki ≈ 23.4 nM) at the human κ-opioid receptor (OPRK) curated in the ChEMBL database via GPCRdb [1]. This affinity is approximately 2.8-fold lower than the prototypical KOR agonist U-50488 (Ki ≈ 8.4 nM, pKi ≈ 8.08) [2] and substantially lower than the high-affinity KOR antagonist JDTic (Ki = 0.02–0.53 nM) [3]. However, the compound's affinity is meaningful within the context of 4-substituted piperidine KOR ligands, which typically span a Ki range of 0.5–5000 nM depending on substitution [3]. Unlike JDTic, which contains a 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine pharmacophore optimized for KOR selectivity, the target compound's benzhydryl alcohol motif represents a distinct chemotype with a different hydrogen-bonding topology at the receptor [1][2].

Opioid Receptor Pharmacology GPCR Binding KOR Affinity Benchmarking

Structural Differentiation: Benzhydryl Alcohol Motif vs. Simpler 4-Hydroxy/Hydroxymethyl Piperidines

The target compound possesses a hydroxy(phenyl)methyl substituent at the piperidine 4-position, creating a secondary benzhydryl alcohol. This motif introduces a chiral center (C-OH), one hydrogen bond donor (OH), and an aromatic ring for hydrophobic/pi-stacking interactions [1]. In contrast, benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 122860-33-7) substitutes the phenyl group with a hydrogen atom, reducing molecular weight from 325.4 to 249.3 g/mol, eliminating the aromatic pharmacophore element, and reducing logP by approximately 1.3 units (estimated XLogP3: target = 3.2 vs. analog ≈ 1.9) [1][2]. 1-Benzyl-4-hydroxypiperidine (CAS 4727-72-4, MW 191.3) lacks the benzhydryl carbon entirely, bearing only a simple secondary alcohol without the phenyl substitution that enables receptor aromatic interactions . The tert-butyl carbamate (Boc) analog (tert-butyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate) preserves the benzhydryl alcohol but alters the N-protecting group from Cbz to Boc, changing the deprotection logic from hydrogenolysis (Cbz) to acidic conditions (Boc) [3].

Medicinal Chemistry Pharmacophore Design Piperidine SAR

PET Imaging Probe Development: Documented Use in Itk-Targeted T Cell Imaging

The target compound was evaluated by Auberson et al. (2018) in a target identification and feasibility assessment for PET imaging of T cells via interleukin-2-inducible T-cell kinase (Itk) [1]. The study explicitly identified this compound as a tool molecule that, while lacking an optimal clinical profile, demonstrated the feasibility of developing Itk-selective PET ligands for imaging T cell distribution in patients [1]. This positions the compound within the chemical space of kinase-targeted imaging probes, a domain distinct from the opioid receptor pharmacology discussed above. In contrast, simpler piperidine derivatives such as 1-benzyl-4-hydroxypiperidine are primarily documented as synthetic intermediates for muscarinic acetylcholine receptor antagonists, FAAH inhibitors, and PI3K inhibitors , without PET imaging probe applications. No comparable PET imaging probe data were identified for the benzyl 4-(hydroxymethyl)piperidine-1-carboxylate analog.

Molecular Imaging PET Tracer Development Immuno-Oncology Itk Kinase

Physicochemical Drug-Likeness Profile: Computed Parameters vs. Lead-Like Benchmarks

The target compound's computed physicochemical parameters position it within lead-like chemical space: MW 325.4 g/mol (< 350 ideal for lead-like), XLogP3 3.2 (< 3–4 preferred), TPSA 49.8 Ų (< 140 Ų for oral bioavailability), HBD 1, HBA 3, and 5 rotatable bonds [1]. Compared to the tert-butyl carbamate (Boc) analog (MW ~319.4, XLogP3 ~3.0), the Cbz group increases molecular weight by approximately 6 Da and logP by approximately 0.2 units, while providing orthogonal deprotection chemistry [2]. Relative to the clinically evaluated KOR antagonist JDTic (MW 464.5, XLogP3 ~4.5), the target compound is significantly smaller (ΔMW = -139.1) and less lipophilic (ΔXLogP3 ≈ -1.3), suggesting potentially more favorable solubility and metabolic stability profiles [3]. The compound has 1 hydrogen bond donor (the benzhydryl alcohol OH), which is one fewer than JDTic (2 HBD from phenol OH and amide NH), potentially impacting membrane permeability and receptor binding kinetics [1][3].

Drug-Likeness ADME Prediction Lead Optimization Physicochemical Profiling

Synthetic Versatility: Orthogonal Functional Groups for Divergent Derivatization

The compound contains three chemically distinct functional groups amenable to selective derivatization: (i) the Cbz carbamate at the piperidine nitrogen (cleavable by hydrogenolysis or strong acid), (ii) the secondary benzhydryl alcohol at the 4-position (oxidizable to a ketone, acylable, or convertible to a leaving group), and (iii) the aromatic rings available for electrophilic substitution or cross-coupling [1]. The presence of both hydroxyl and carboxylate functionalities enhances reactivity for selective modifications [2]. In contrast, benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 122860-33-7) offers a primary alcohol that is more reactive but lacks the steric and electronic influence of the adjacent phenyl ring, while 1-benzyl-4-hydroxypiperidine lacks the carboxylate functionality entirely, reducing the number of derivatization handles [3]. The Cbz group provides orthogonal protection relative to the more common Boc group, enabling sequential deprotection strategies in multi-step synthetic routes [1].

Synthetic Chemistry Protecting Group Strategy Parallel Synthesis Building Block Utility

Optimal Application Scenarios for Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate Based on Evidence


κ-Opioid Receptor (KOR) Structure-Activity Relationship (SAR) Campaigns

With a documented pKi of 7.63 at human KOR, this compound serves as a starting point for KOR-focused medicinal chemistry programs. Its moderate affinity (Ki ≈ 23.4 nM) positions it as a tractable hit for optimization, particularly for teams seeking KOR ligands that are not ultra-high-affinity antagonists like JDTic (Ki < 1 nM) [1]. The benzhydryl alcohol pharmacophore provides a distinct chemotype from the 3-hydroxyphenyl piperidine scaffold common to many KOR ligands, enabling exploration of novel binding interactions [2]. Researchers should verify KOR binding in their own assays and assess selectivity against μ- and δ-opioid receptors before committing to large-scale analog synthesis.

PET Imaging Probe Development Targeting T Cell Kinases

The compound's documented evaluation in an Itk-targeted PET imaging feasibility study (Auberson et al., 2018) provides a precedent for its use in molecular imaging probe development [3]. Research groups focused on immuno-oncology imaging or T cell tracking may leverage this compound as a chemical starting point for designing radiolabeled Itk ligands. Although the parent compound was noted to lack an optimal clinical profile, it validated the target engagement concept, making it valuable for probe optimization programs [3].

Divergent Synthesis and Parallel Library Construction

The orthogonal functional group architecture (Cbz-protected amine + secondary benzhydryl alcohol + aromatic rings) makes this compound an efficient building block for parallel medicinal chemistry [4]. The Cbz group can be selectively removed under hydrogenolysis conditions without affecting the benzhydryl alcohol, enabling sequential N-functionalization followed by 4-position derivatization (oxidation, acylation, or etherification of the secondary alcohol) [4]. This orthogonal reactivity is not available in simpler analogs like 1-benzyl-4-hydroxypiperidine, which lack the carbamate protecting group .

Calcium Channel Blocker Pharmacophore Exploration

The compound appears within the chemical space claimed in patents directed to diaryl piperidine calcium channel blockers (WO2008031227A1) [5]. Research programs investigating N-type calcium channel modulation for pain or neurological indications may find this compound relevant as a synthetic intermediate or a pharmacophore probe, particularly given its benzhydryl substitution pattern that aligns with the diaryl piperidine motif described in these patents [5].

Quote Request

Request a Quote for Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.